Thiopyrazolopyrimidine
Overview
Description
Thiopyrazolopyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring with a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
Target of Action
Pyrazolopyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases
Mode of Action
Pyrazolopyrimidine derivatives have been reported to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they regulate . The specific interactions between Thiopyrazolopyrimidine and its targets remain to be elucidated.
Biochemical Pathways
Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that this compound affects pathways regulated by its target kinases
Result of Action
Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that this compound disrupts the signaling pathways regulated by its target kinases, potentially leading to altered cellular functions
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiopyrazolopyrimidine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The reaction typically requires acidic or basic conditions and may involve heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thiopyrazolopyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothis compound derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Thiopyrazolopyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Medicine: this compound derivatives have shown promise as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties .
Comparison with Similar Compounds
Pyrazolopyrimidine: Lacks the sulfur atom but shares a similar fused ring structure.
Thiazolopyrimidine: Contains a sulfur atom in a different position within the ring system.
Triazolopyrimidine: Features an additional nitrogen atom in the ring system
Uniqueness: Thiopyrazolopyrimidine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity. This sulfur atom allows for unique interactions with biological targets and provides opportunities for further functionalization .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOZSGASWZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630942 | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479074-06-1 | |
Record name | Thiopyrazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPYRAZOLOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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